molecular formula C8H17IO3 B14401125 1,3-Diethoxy-4-iodobutan-1-OL CAS No. 88208-19-9

1,3-Diethoxy-4-iodobutan-1-OL

Cat. No.: B14401125
CAS No.: 88208-19-9
M. Wt: 288.12 g/mol
InChI Key: RGJMJRLFTLWISA-UHFFFAOYSA-N
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Description

1,3-Diethoxy-4-iodobutan-1-OL is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an iodine atom and two ethoxy groups attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethoxy-4-iodobutan-1-OL can be achieved through several methods. One common approach involves the iodination of 1,3-diethoxybutane followed by the introduction of a hydroxyl group. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-4-iodobutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

1,3-Diethoxy-4-iodobutan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-4-iodobutan-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethoxybutane: Lacks the iodine atom, making it less reactive in halogenation reactions.

    4-Iodobutan-1-OL: Lacks the ethoxy groups, resulting in different solubility and reactivity properties.

    1,3-Diethoxy-4-chlorobutan-1-OL: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

1,3-Diethoxy-4-iodobutan-1-OL is unique due to the presence of both ethoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

88208-19-9

Molecular Formula

C8H17IO3

Molecular Weight

288.12 g/mol

IUPAC Name

1,3-diethoxy-4-iodobutan-1-ol

InChI

InChI=1S/C8H17IO3/c1-3-11-7(6-9)5-8(10)12-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

RGJMJRLFTLWISA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(O)OCC)CI

Origin of Product

United States

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